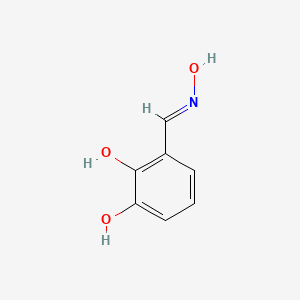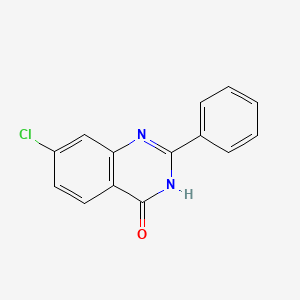
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime
説明
The compound “4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime” is a complex organic molecule. It is related to the class of compounds known as pyrones, which are cyclic compounds containing a carbonyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one was used to synthesize a related compound .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including 1H and 13C-NMR, IR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound could potentially participate in various chemical reactions. Multicomponent reactions (MCRs), which involve the formation of multiple bonds in a single operation, have been demonstrated as a promising tool for the creation of diverse molecular structures .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 4-Hydroxy-6-methyl-2-pyrone has a melting point of 188-190 °C (dec.) (lit.) .科学的研究の応用
Organic Synthesis Intermediates
This compound serves as a versatile intermediate in organic synthesis. Its structure, containing multiple reactive sites, makes it suitable for various chemical reactions. It can be used to synthesize complex molecules for pharmaceuticals and agrochemicals. The presence of the oxime group allows for further transformation into other functional groups through reduction or substitution reactions, expanding its utility in creating a diverse array of molecular structures .
Medicinal Chemistry
In medicinal chemistry, this compound’s structural features are beneficial for the design of drug-like molecules. Its scaffold can be incorporated into potential pharmacophores, the portions of molecules responsible for biological activity. Researchers can modify this compound to create new derivatives with potential therapeutic effects against various diseases .
Catalysis
The compound can act as a ligand for metal catalysts in asymmetric synthesis. The oxygen and nitrogen atoms can coordinate to metal centers, facilitating the formation of chiral centers in substrates. This is particularly valuable in producing enantiomerically pure compounds, which are important in the pharmaceutical industry .
Material Science
In material science, the compound’s ability to form stable crystals and its potential for hydrogen bonding can be exploited in the design of new materials. It could be used to develop organic semiconductors or components for molecular electronics, where its electronic properties can be tuned for specific applications .
Photoprotective Agents
The compound’s structure suggests it could act as a photoprotective agent. Its conjugated system can absorb UV light, making it a candidate for inclusion in sunscreens or coatings to protect materials from UV degradation. Further research could explore its efficacy and safety in such applications .
Biological Activity Prediction
The compound has been subjected to predictions of possible biological activities. This involves computational methods to forecast its interaction with biological targets, which can guide experimental studies in drug discovery. It’s a step towards understanding the compound’s pharmacological potential and safety profile .
特性
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-(4-methylphenyl)methoxyiminomethyl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-10-3-5-12(6-4-10)9-19-16-8-13-14(17)7-11(2)20-15(13)18/h3-8,17H,9H2,1-2H3/b16-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGXRZZXIPUYFP-LZYBPNLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2=C(C=C(OC2=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/C2=C(C=C(OC2=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1460607.png)
![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI)](/img/structure/B1460608.png)

![1'-Methyl-1-oxo-3,4-dihydro-1h-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride](/img/structure/B1460614.png)


![1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1460618.png)

![17-(Acetyloxy)-11beta-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione](/img/structure/B1460621.png)


![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B1460625.png)

